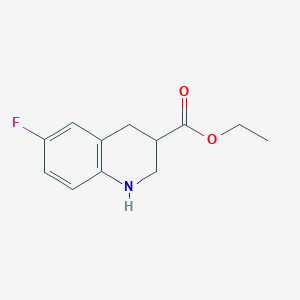![molecular formula C15H17Cl2N3O2 B2942735 N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride CAS No. 2460750-46-1](/img/structure/B2942735.png)
N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl group, a chlorophenyl group, and an oxazole ring, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Cyclobutyl Group: The cyclobutyl group is attached through a nucleophilic substitution reaction, where a cyclobutylamine reacts with a suitable electrophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the cyclobutyl group.
Reduction: Amines or dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It can be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The oxazole ring and the chlorophenyl group are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclobutyl group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- N-[(1-Aminocyclopropyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[(1-Aminocyclopentyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-[(1-Aminocyclohexyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride stands out due to the presence of the cyclobutyl group, which may confer unique steric and electronic properties. This can affect its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
属性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2.ClH/c16-11-4-2-10(3-5-11)13-8-12(19-21-13)14(20)18-9-15(17)6-1-7-15;/h2-5,8H,1,6-7,9,17H2,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQCMZGTKVDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-(4-isopropylphenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942652.png)

![N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2942654.png)
![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)
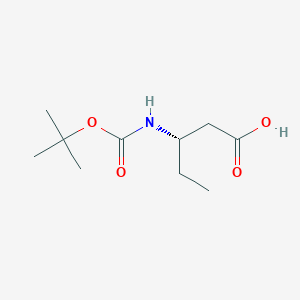
![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)
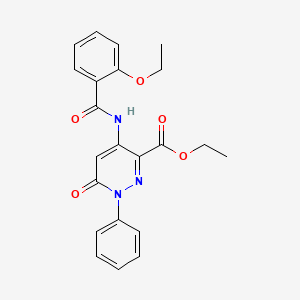

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)

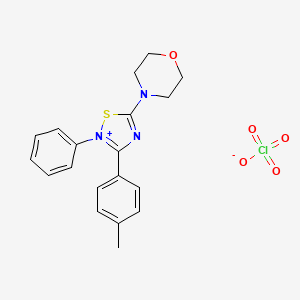
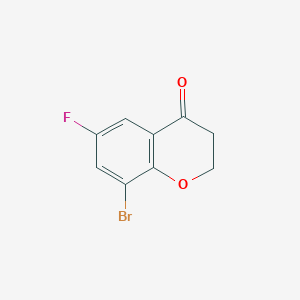
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)
